![molecular formula C9H9NO5 B3058532 Methyl 4-(hydroxymethyl)-3-nitrobenzoate CAS No. 89950-93-6](/img/structure/B3058532.png)
Methyl 4-(hydroxymethyl)-3-nitrobenzoate
Overview
Description
“Methyl 4-(hydroxymethyl)benzoate” is a chemical compound that has been used in the synthesis of keto acid . It is a derivative of benzoic acid, with a hydroxymethyl group attached to the fourth carbon of the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a biologically important alkylaminophenol compound, which is structurally similar to “Methyl 4-(hydroxymethyl)-3-nitrobenzoate”, through the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(hydroxymethyl)benzoate” consists of a benzene ring with a hydroxymethyl group and a methyl ester group attached to it . The molecule has a linear formula of HOCH2C6H4CO2CH3 .
Physical And Chemical Properties Analysis
“Methyl 4-(hydroxymethyl)benzoate” is a solid compound . It has a melting point range of 47-50 °C . It is soluble in chloroform .
Scientific Research Applications
Chemical Synthesis and Derivatives
Beyond its application in polymer blends, Methyl 4-(hydroxymethyl)-3-nitrobenzoate is a versatile compound. Researchers have synthesized derivatives and explored their chemistry. For instance, related compounds like 5-hydroxymethylfurfural (HMF) have also garnered attention . Further studies could investigate its reactivity, stability, and potential as a building block for other molecules.
Safety and Hazards
“Methyl 4-(hydroxymethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation are recommended .
properties
IUPAC Name |
methyl 4-(hydroxymethyl)-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)6-2-3-7(5-11)8(4-6)10(13)14/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFYRPYYFMEHPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449262 | |
Record name | METHYL 4-(HYDROXYMETHYL)-3-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89950-93-6 | |
Record name | METHYL 4-(HYDROXYMETHYL)-3-NITROBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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